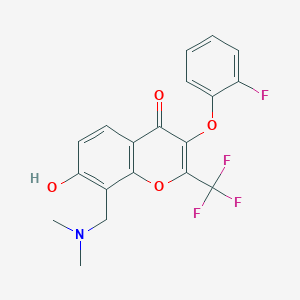

8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one

Description

The compound 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one is a substituted chromen-4-one (chromone) derivative. Its core structure features a hydroxyl group at position 7, a trifluoromethyl group at position 2, a 2-fluorophenoxy substituent at position 3, and a dimethylaminomethyl moiety at position 7. The molecular formula is inferred to be C₂₀H₁₆F₄NO₄, with a molecular weight of approximately 410.35 g/mol.

Key structural attributes include:

- Trifluoromethyl group (position 2): Enhances electron-withdrawing effects and metabolic stability .

- 2-Fluorophenoxy group (position 3): Introduces steric and electronic modulation compared to methoxy or phenyl analogues .

- Dimethylaminomethyl group (position 8): Contributes to basicity and lipophilicity, influencing pharmacokinetics .

Properties

IUPAC Name |

8-[(dimethylamino)methyl]-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F4NO4/c1-24(2)9-11-13(25)8-7-10-15(26)17(18(19(21,22)23)28-16(10)11)27-14-6-4-3-5-12(14)20/h3-8,25H,9H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCWBZGCPBHXBRP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C(C=CC2=C1OC(=C(C2=O)OC3=CC=CC=C3F)C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F4NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Chromenone Core: The chromenone core can be synthesized through a condensation reaction between a suitable phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via radical trifluoromethylation, which involves the use of trifluoromethylating agents such as trifluoromethyl iodide (CF3I) in the presence of a radical initiator.

Attachment of the Fluorophenoxy Group: The fluorophenoxy group can be attached through a nucleophilic aromatic substitution reaction, where a fluorophenol reacts with a suitable leaving group on the chromenone core.

Dimethylamino Group Introduction: The dimethylamino group can be introduced via a reductive amination reaction, where a dimethylamine reacts with an aldehyde or ketone intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

Nucleophiles: Amines, thiols

Major Products

Oxidation Products: Carbonyl derivatives

Reduction Products: Hydroxyl derivatives

Substitution Products: Amino or thiol derivatives

Scientific Research Applications

8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to interact with various enzymes and receptors, potentially inhibiting or activating specific biochemical pathways. For example, the trifluoromethyl group can enhance the compound’s binding affinity to certain proteins, while the dimethylamino group can facilitate its interaction with nucleic acids .

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous derivatives, emphasizing substituent variations and their implications:

Substituent Analysis

Position 2 (Trifluoromethyl vs. Methyl)

- Trifluoromethyl (CF₃) : Present in the target compound and analogues , this group enhances metabolic stability and electron-withdrawing effects, improving binding affinity in kinase inhibitors.

Position 3 (2-Fluorophenoxy vs. Methoxy/Chloro/Phenyl)

- 2-Fluorophenoxy: Unique to the target compound, this group balances lipophilicity and electronic effects, with fluorine enhancing bioavailability .

- 2-Methoxyphenyl : Methoxy groups improve solubility but may reduce membrane permeability.

Position 8 (Dimethylaminomethyl vs. Diethylaminomethyl/Azepanylmethyl)

- Dimethylaminomethyl: Common in , this group offers moderate basicity and solubility.

- Diethylaminomethyl : Larger alkyl chains increase lipophilicity but may reduce aqueous solubility.

- Azepanylmethyl : A cyclic amine enhances conformational flexibility and receptor interactions.

Molecular Weight and Solubility

- The target compound (MW ~410 g/mol) is heavier than the methyl-substituted analogue (MW 295.33 g/mol ), but lighter than azepanylmethyl derivatives (MW 443.43 g/mol ).

- Perchlorate salts (e.g., ) improve solubility but introduce counterion-related stability challenges.

Structural Characterization

Biological Activity

The compound 8-((dimethylamino)methyl)-3-(2-fluorophenoxy)-7-hydroxy-2-(trifluoromethyl)-4H-chromen-4-one , often referred to as a derivative of the coumarin class, has garnered attention for its potential biological activities. This article aims to explore its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Chemical Formula : C19H18FNO4

- CAS Number : 315234-58-3

The structural components include a coumarin core with specific substitutions that may influence its biological activity.

Research indicates that coumarin derivatives can exhibit various biological activities, including:

- Acetylcholinesterase Inhibition : Compounds with a coumarin backbone have shown promising results in inhibiting acetylcholinesterase (AChE), an enzyme linked to Alzheimer's disease. This inhibition can enhance acetylcholine levels in the brain, potentially improving cognitive function .

- Antioxidant Properties : Some studies suggest that coumarins possess antioxidant properties, which can mitigate oxidative stress in cells, contributing to their therapeutic potential in various diseases .

2. Pharmacological Effects

The following table summarizes the pharmacological effects observed in studies involving similar coumarin derivatives:

Case Study 1: Acetylcholinesterase Inhibition

In a study focused on synthesizing new AChE inhibitors, various coumarin derivatives were evaluated for their inhibitory activity. The compound showed significant inhibition with an IC50 value indicative of its potential as a therapeutic agent for Alzheimer’s disease . Molecular docking studies further elucidated the binding interactions at the active site of AChE, confirming the compound's efficacy.

Case Study 2: Antioxidant Activity

Another study investigated the antioxidant capacity of coumarin derivatives. The results indicated that these compounds could effectively scavenge free radicals and reduce lipid peroxidation in vitro, suggesting potential applications in protecting against oxidative stress-related diseases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.